Diethyl 3-methyl-5-(2-(quinazolin-4-ylthio)propanamido)thiophene-2,4-dicarboxylate
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Overview
Description
Diethyl 3-methyl-5-(2-(quinazolin-4-ylthio)propanamido)thiophene-2,4-dicarboxylate is a useful research compound. Its molecular formula is C22H23N3O5S2 and its molecular weight is 473.56. The purity is usually 95%.
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Scientific Research Applications
Antiviral and Antimicrobial Activity
Quinazolinone derivatives have been explored for their potential antiviral and antimicrobial activities. A study described the synthesis of (quinazolin-4-ylamino)methyl-phosphonate derivatives via microwave irradiation, showing weak to good anti-Tobacco mosaic virus (TMV) activity (Luo et al., 2012). Furthermore, certain quinazolinone compounds have shown effective antibacterial and antifungal activities against various bacterial and fungal strains, with some also displaying mosquito larvicidal activity (Rajanarendar et al., 2010).
Anti-tubercular Agents
Quinazolinone-linked 1,3-thiazole hybrids have been identified as potent anti-tubercular agents. Structural identification and screening against Mycobacterium tuberculosis H37RV using the microplate alamar blue assay method have shown promising antibacterial activity at minimum inhibitory concentrations (Nagaladinne et al., 2020).
Antitumor Activity
The development of quinazolinone analogues has been geared towards finding effective antitumor agents. Some 3-benzyl-substituted-4(3H)-quinazolinones demonstrated in vitro antitumor activity, highlighting the potential for broad-spectrum antitumor applications (Al-Suwaidan et al., 2016).
Antiallergy Agents
Substituted (E)-3-(4-oxo-4H-quinazolin-3-yl)-2-propenoic acids were prepared and evaluated for their antiallergic activity, with specific substitutions providing highly potent compounds effective in rat passive cutaneous anaphylaxis tests (LeMahieu et al., 1983).
Analgesic Activity
The analgesic activity of quinazolinone derivatives has also been studied, with certain compounds showing significant activity in acetic acid-induced writhing in mice. This suggests a potential application in the development of new analgesic drugs (Osarodion, 2023).
Mechanism of Action
The compound also contains a thiophene moiety. Thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors. Thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors, organic field-effect transistors (OFETs), and in the fabrication of organic light-emitting diodes (OLEDs) . Molecules with the thiophene ring system exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .
Properties
IUPAC Name |
diethyl 3-methyl-5-(2-quinazolin-4-ylsulfanylpropanoylamino)thiophene-2,4-dicarboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O5S2/c1-5-29-21(27)16-12(3)17(22(28)30-6-2)32-20(16)25-18(26)13(4)31-19-14-9-7-8-10-15(14)23-11-24-19/h7-11,13H,5-6H2,1-4H3,(H,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DXHHPDDMSGTTSK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1C)C(=O)OCC)NC(=O)C(C)SC2=NC=NC3=CC=CC=C32 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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